Technical Guide: Fluorescent Caspase Assays Using Rhodamine 110
Technical Guide: Fluorescent Caspase Assays Using Rhodamine 110
The following is an in-depth technical guide on the principle and application of Rhodamine 110 (R110) based caspase assays.
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary
The detection of caspase activation is the gold standard for quantifying apoptosis. While early fluorometric assays relied on coumarin-based leaving groups (e.g., AMC, AFC), the industry has shifted toward Rhodamine 110 (R110) derivatives for high-sensitivity applications.
This guide details the physicochemical principles, kinetic mechanisms, and validated protocols for using (Z-DEVD)₂-R110 substrates. Unlike simple colorimetric assays, R110 systems offer a dynamic range spanning 3–4 orders of magnitude and superior photostability, making them critical for high-throughput screening (HTS) and analysis of scarce primary cell populations.
The Physicochemical Principle
The Fluorogenic Switch Mechanism
The core of the assay is the bis-amide derivative of Rhodamine 110 .[1][2] In its basal state, the R110 fluorophore is covalently linked to two peptide moieties (typically Z-DEVD for Caspase-3/7) via amide bonds at the 3' and 6' positions.
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Basal State (Quenched): The lactone form of the rhodamine core, stabilized by the bis-amide substitution, disrupts the extended
-conjugation system required for fluorescence. This results in a non-fluorescent, colorless molecule.[3] -
Activated State (Emissive): Caspases are proteases that cleave the amide bond C-terminal to the Aspartic acid (D) residue. This cleavage restores the conjugated aromatic system, resulting in intense green fluorescence.
The Two-Step Cleavage Kinetics
A critical, often overlooked technical detail is that (Z-DEVD)₂-R110 is a homobifunctional substrate . Cleavage occurs in two distinct kinetic steps:
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Step 1: Cleavage of the first DEVD peptide yields a mono-amide intermediate (Z-DEVD-R110). This intermediate is fluorescent but has a lower quantum yield and slightly different spectral properties than the free fluorophore.
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Step 2: Cleavage of the second DEVD peptide releases free Rhodamine 110 . This is the final, highly fluorescent product quantified in the assay.
Implication for Researchers: Because the reaction proceeds through an intermediate, the kinetics may display a lag phase or non-linearity in the very early stages of the reaction. Endpoint measurements are preferred over initial rate kinetics unless the mathematical model accounts for the intermediate.
Spectral Superiority
| Feature | Rhodamine 110 (R110) | AMC / AFC (Coumarins) | Technical Impact |
| Excitation | 496 nm (Visible) | ~350–400 nm (UV) | R110 avoids UV-excited cellular autofluorescence. |
| Emission | 520 nm (Green) | ~450–500 nm (Blue) | Better signal-to-noise ratio in complex lysates. |
| Extinction Coeff. | ~80,000 cm⁻¹M⁻¹ | ~18,000 cm⁻¹M⁻¹ | R110 is ~4-5x more efficient at capturing light. |
| pH Stability | High (pH 4–9) | Variable | R110 fluorescence is independent of pH in assay buffers. |
Visualizing the Mechanism
The following diagram illustrates the molecular transition from the quenched bis-amide state to the fluorescent free amine state.
Figure 1: The two-step hydrolysis mechanism of homobifunctional R110 substrates.
Validated Experimental Protocol
This protocol is designed as a homogeneous (add-and-read) assay, ideal for 96-well or 384-well plate formats.
Reagents & Buffer Composition
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Lysis/Assay Buffer: 10 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS.
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Expert Insight: CHAPS is critical for gently lysing cells while maintaining caspase tetramer stability.
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Reducing Agent: 10 mM DTT (Add fresh immediately before use).
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Why? Caspases are cysteine proteases with an active site thiol. Oxidation inactivates the enzyme.
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Substrate: (Z-DEVD)₂-R110 (50 µM final concentration).
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Controls:
Step-by-Step Workflow
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Cell Culture & Induction:
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Seed cells (e.g., Jurkat, HeLa) at 10,000–50,000 cells/well in 100 µL media.
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Treat with apoptosis inducer (e.g., Staurosporine, Camptothecin) for 2–6 hours.
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Control: Prepare "No Cell" (Blank) and "Untreated Cell" (Background) wells.
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Reagent Preparation:
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Thaw (Z-DEVD)₂-R110 and protect from light.[5]
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Add DTT to the Lysis Buffer.
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Dilute Substrate to 2X concentration (e.g., 100 µM) in Lysis Buffer.
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Assay Reaction:
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Add 100 µL of 2X Substrate/Lysis Mix directly to the 100 µL culture media in each well.
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Note: Do not remove media. This "add-and-read" approach minimizes cell loss, especially for semi-adherent apoptotic cells.
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Incubation:
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Incubate at room temperature (or 37°C) for 30 minutes to 3 hours in the dark.
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Monitoring: Signal is stable for hours; read continuously for kinetic data.
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Detection:
Workflow Diagram
Figure 2: Homogeneous "Add-and-Read" workflow for high-throughput analysis.
Data Analysis & Quality Control
To ensure Trustworthiness and Scientific Integrity , raw data must be normalized and validated.
Calculating Fold Increase
The simplest metric for apoptosis induction:
The Z-Factor (For HTS Validation)
For drug screening, calculate the Z-factor to validate assay robustness. A Z-factor > 0.5 indicates an excellent assay.
- : Standard deviation of positive (induced) and negative (untreated) controls.
- : Mean RFU of positive and negative controls.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Free R110 contamination in substrate. | Use high-purity (HPLC-grade) substrate. Store stock at -20°C desiccated. |
| Low Signal | Oxidation of Caspases. | Ensure DTT/β-Mercaptoethanol is fresh. Caspases are strictly thiol-dependent. |
| Signal Saturation | Substrate depletion. | Dilute samples or reduce incubation time. The R110 signal is very bright. |
| Variation | Cell loss during washing. | Switch to the homogeneous (no-wash) protocol described above. |
References
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Cai, S. X., et al. (2002). "Design and synthesis of Rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay." Bioorganic & Medicinal Chemistry Letters. Link
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Thermo Fisher Scientific. "EnzChek™ Caspase-3 Assay Kit #2 Protocol." User Guide. Link
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Promega Corporation. "Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin." Promega Protocols. Link
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Liu, J., et al. (1999). "Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells."[2][5][9] Biochemistry. Link
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Zhang, H., et al. (2005). "N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. abpbio.com [abpbio.com]
- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. abpbio.com [abpbio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abpbio.com [abpbio.com]
- 9. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
